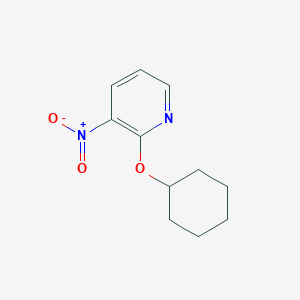

2-(Cyclohexyloxy)-3-nitropyridine

Descripción general

Descripción

2-(Cyclohexyloxy)-3-nitropyridine is an organic compound belonging to the nitropyridine family. This compound has many potential applications in the field of synthetic organic chemistry, including its potential use as a reagent in organic synthesis. It is a colorless, water-soluble solid that can be prepared through a variety of synthetic routes. It is a versatile reagent that can be used in a variety of synthetic transformations and has been used in a wide range of scientific research applications.

Aplicaciones Científicas De Investigación

Chemical Reactions and Synthesis

2-(Cyclohexyloxy)-3-nitropyridine is involved in various chemical reactions and synthesis processes. Studies have shown that reactions of 2-amino-3-hydroxypyridine with 2-chloro-3-nitropyridine can yield compounds like 3-hydroxy-3-nitro-2,2-dipyridylamine, which can further be converted to 1,9-diazaphenoxazine (Okafor, 1976). Nitroacetamidine can undergo cyclocondensation with β-diketones to produce substituted 2-amino-3-nitropyridines, demonstrating the compound's utility in building various pyridine compounds (Batt & Houghton, 1995).

Material Science and Structural Studies

In material science and structural studies, the structure of compounds like 3-benzyloxy-2-nitropyridine has been investigated both experimentally and theoretically. This research provides insights into the molecular structure and stability of related nitropyridine compounds (Sun et al., 2012).

Pharmaceutical Synthesis

2-(Cyclohexyloxy)-3-nitropyridine finds applications in pharmaceutical synthesis. The synthesis of (5-nitro-2-pyridyl) 2-deoxy-1-thioglycosides has been detailed, showcasing its use in developing glycosyltransferases inhibitors (Komor et al., 2012).

Supramolecular Chemistry

In supramolecular chemistry, novel compounds with 2-amino-5-nitropyridine and Keggin polyoxoanions have been synthesized. This demonstrates the compound's role in forming charge transfer properties and thermal stability in supramolecular assemblies (Gamelas et al., 2006).

Anticoccidial Agents

There are also studies on the synthesis and anticoccidial activity of nitropyridinecarboxamides and derivatives, which are important in the development of anticoccidial agents (Morisawa, Kataoka, & Kitano, 1977).

Mecanismo De Acción

Target of Action

It is structurally similar to non-steroidal anti-inflammatory drugs (nsaids), which primarily target cyclooxygenase enzymes (cox-1 and cox-2) . These enzymes play a crucial role in the production of prostaglandins, which are involved in inflammation and pain signaling.

Mode of Action

NSAIDs inhibit both COX-1 and COX-2 to varying extents . This inhibition reduces the production of prostaglandins, leading to decreased inflammation and pain. The S-enantiomer of chiral NSAIDs is generally responsible for the inhibition of COX-2, which is the primary mechanism of action for NSAID-mediated analgesia .

Biochemical Pathways

By inhibiting these enzymes, the compound would reduce the production of prostaglandins, thereby affecting inflammation and pain signaling .

Pharmacokinetics

Pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (adme) are crucial for understanding a drug’s bioavailability and overall effect in the body .

Result of Action

If it acts similarly to nsaids, its primary effect would be the reduction of inflammation and pain due to the decreased production of prostaglandins .

Propiedades

IUPAC Name |

2-cyclohexyloxy-3-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3/c14-13(15)10-7-4-8-12-11(10)16-9-5-2-1-3-6-9/h4,7-9H,1-3,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNXRQAMTHBWCSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)OC2=C(C=CC=N2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Cyclohexyloxy)-3-nitropyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-chloro-4-methyl-N-(pyridin-3-ylmethyl)benzo[d]thiazol-2-amine](/img/structure/B1394383.png)

![[2-(Chloromethyl)-1,3-benzoxazol-5-yl]methyl acetate](/img/structure/B1394385.png)

![5-Amino-1-(isopropylcarbamoyl-methyl)-1H-[1,2,3]triazole-4-carboxylic acid amide](/img/structure/B1394386.png)

![6-Azaspiro[2.5]octane-1-carboxylic acid hydrochloride](/img/structure/B1394396.png)

![[5-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid](/img/structure/B1394397.png)

![1-[6-(Trifluoromethyl)pyridazin-3-yl]piperidin-4-ol](/img/structure/B1394401.png)